PD 168568

Beschreibung

Eigenschaften

IUPAC Name |

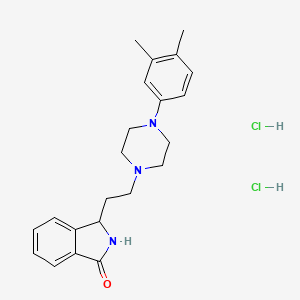

3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNWLEGGYCVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719341 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210688-56-5 | |

| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD 168568

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric and oncological conditions. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Dopamine D4 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By occupying the dopamine binding site on the D4 receptor, this compound prevents dopamine from binding and activating the receptor, thereby blocking the downstream signaling pathway. This antagonistic action restores adenylyl cyclase activity and increases intracellular cAMP levels in the presence of a D4 agonist.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound at the dopamine D4 receptor.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been determined in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D4 | 8.8 | [1] |

| Dopamine D2 | 1842 | [1] |

| Dopamine D3 | 2682 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

| Cell Type | Assay | IC50 (µM) | Reference |

| Glioblastoma Neural Stem Cells (GNS) | Cell Growth Inhibition | 25-50 | [2] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is based on the methods generally employed for determining the binding affinity of compounds to G protein-coupled receptors.

Objective: To determine the inhibition constants (Ki) of this compound for dopamine D2, D3, and D4 receptors.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing human recombinant dopamine D2, D3, or D4 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated dopamine receptor antagonist with high affinity, such as [3H]-Spiperone or a D4-selective radioligand.

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., 10 µM haloperidol).

-

Instrumentation: Scintillation counter, 96-well plates, and a cell harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Increasing concentrations of this compound (e.g., from 10-11 to 10-5 M).

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This protocol outlines a general method for assessing the antagonist activity of this compound on dopamine D4 receptor-mediated inhibition of adenylyl cyclase.

Objective: To determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the dopamine D4 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

-

Dopamine Receptor Agonist: A potent D4 agonist (e.g., quinpirole).

-

Antagonist: this compound.

-

Adenylyl Cyclase Activator: Forskolin.

-

Phosphodiesterase Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the D4 agonist (typically its EC80) and forskolin to all wells (except for the basal control).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated cAMP levels (100%).

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound's ability to reverse the agonist-induced inhibition of cAMP production.

-

In Vivo Pharmacology

In vivo studies have demonstrated the ability of this compound to penetrate the central nervous system and exert its antagonist effects. A key in vivo experiment demonstrating its functional antagonism is the inhibition of amphetamine-stimulated locomotor activity in rats. Amphetamine increases dopamine release, and the subsequent activation of dopamine receptors, including D4, leads to increased motor activity. By blocking D4 receptors, this compound can attenuate this effect. At a dose of 3 mg/kg administered orally, this compound has been shown to inhibit amphetamine-stimulated locomotor activity in rats[1].

Conclusion

This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its mechanism of action involves the competitive blockade of dopamine binding to the D4 receptor, thereby inhibiting the Gi/o-mediated signaling cascade that leads to a reduction in intracellular cAMP levels. The quantitative data from in vitro binding and functional assays, along with evidence of its in vivo efficacy, establish this compound as a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor. This technical guide provides a comprehensive foundation for researchers utilizing this compound in their studies.

References

The Selective Dopamine D4 Receptor Antagonist: A Technical Overview of PD 168568

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and orally active antagonist of the dopamine D4 receptor, distinguished by its isoindolinone structure.[1] Its high selectivity for the D4 receptor subtype over other dopamine receptors, particularly the D2 and D3 subtypes, has made it a valuable tool in neuroscience research and a subject of interest in drug development, notably for conditions such as glioblastoma.[1] This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of this compound, including its binding affinity profile, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

The dopamine receptor family, a class of G protein-coupled receptors (GPCRs), is pivotal in numerous neurological processes. These receptors are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, including the D4 subtype, are coupled to Gαi/o proteins and exert their effects by inhibiting adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The distinct expression pattern of the D4 receptor in the brain, particularly in the prefrontal cortex and limbic areas, underscores its potential as a therapeutic target for various neuropsychiatric disorders.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound is quantitatively demonstrated through its binding affinities (Ki values) for various dopamine receptor subtypes. The Ki value represents the inhibition constant, a measure of the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors if no radioligand is present. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |

| Dopamine D4 | 8.8[1] | - | - |

| Dopamine D2 | 1842[1] | ~209-fold | - |

| Dopamine D3 | 2682[1] | - | ~305-fold |

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D4 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competition binding assay with a radiolabeled ligand, such as [3H]-spiperone.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]-spiperone (a D2-like receptor antagonist).

-

Competing Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2-like antagonist (e.g., 5 µM (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cells expressing the D4 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]-spiperone, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-spiperone, and a saturating concentration of the non-specific binding control.

-

Competition: Membrane preparation, [3H]-spiperone, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding of the radioligand.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Functional Assay: cAMP Measurement

This protocol determines the functional antagonism of this compound at the dopamine D4 receptor by measuring its ability to block the dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor and a cAMP biosensor (e.g., CHO-K1 cells).

-

Agonist: Dopamine.

-

Antagonist: this compound.

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).

-

Cell Culture Medium.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of dopamine (agonist) and forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, and the inhibitory effect of the D4 receptor activation by dopamine will be measured against this stimulated level.

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

Data Analysis:

-

Generate Dose-Response Curve: Plot the measured cAMP levels against the logarithm of the concentration of this compound.

-

Determine IC50: Calculate the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production. This value represents the functional IC50 of the antagonist.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA).

References

PD 168568: A Selective Dopamine D4 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental methodologies for key assays are presented, alongside visualizations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and drug development professionals working with or interested in the therapeutic potential of selective DRD4 antagonists.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its distinct anatomical distribution and genetic polymorphisms have linked it to conditions such as schizophrenia, ADHD, and substance abuse. Unlike other D2-like receptors, DRD4 exhibits lower expression in the basal ganglia, suggesting that its selective modulation may offer therapeutic benefits with a reduced risk of extrapyramidal side effects. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of DRD4 and as a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its affinity, selectivity, and functional potency.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Kᵢ (nM) |

| Dopamine D4 (DRD4) | 8.8[1] |

| Dopamine D2 (DRD2) | 1842[1] |

| Dopamine D3 (DRD3) | 2682[1] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line/Model | Measured Effect | IC₅₀ (µM) |

| Cell Viability | Glioblastoma Neural Stem Cells (GNS) | Inhibition of proliferation and survival | 25-50[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Effect |

| Rat | Oral | 3 mg/kg | Inhibition of amphetamine-stimulated locomotor activity[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines the determination of the inhibitory constant (Kᵢ) of this compound at dopamine D2, D3, and D4 receptors.

Objective: To determine the binding affinity of this compound for DRD2, DRD3, and DRD4.

Materials:

-

Cell membranes expressing human recombinant DRD2, DRD3, or DRD4.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2-like receptor radioligand.

-

This compound (test compound).

-

Haloperidol or another suitable competitor for non-specific binding determination.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Homogenize and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.

-

Total and Non-Specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a competing ligand like haloperidol.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining antagonist binding affinity.

Functional Assay: cAMP Accumulation

This protocol describes a method to assess the functional antagonism of this compound at the DRD4 receptor by measuring its effect on dopamine-inhibited cAMP accumulation.

Objective: To determine the functional potency of this compound as a DRD4 antagonist.

Materials:

-

CHO or HEK293 cells stably expressing human recombinant DRD4.

-

Dopamine (agonist).

-

This compound (antagonist).

-

Forskolin (adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the DRD4-expressing cells to an appropriate confluency in 96-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin to all wells except the basal control.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the dopamine-mediated response.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for assessing functional antagonism via cAMP.

Signaling Pathways

DRD4-Mediated Signaling and its Antagonism by this compound

The dopamine D4 receptor is a Gᵢ/ₒ-coupled receptor. Upon activation by its endogenous ligand, dopamine, the receptor undergoes a conformational change that leads to the activation of the associated heterotrimeric G protein. The Gαᵢ/ₒ subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in gene transcription and cellular function.

This compound, as a selective DRD4 antagonist, binds to the receptor but does not induce the conformational change required for G protein activation. By occupying the binding site, it prevents dopamine from binding and initiating the signaling cascade. This blockade of DRD4 signaling restores adenylyl cyclase activity and maintains basal cAMP levels, thereby preventing the downstream effects of dopamine at this receptor subtype.

DRD4 Signaling Pathway and Antagonism by this compound

Caption: DRD4 signaling and its inhibition by this compound.

Conclusion

This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its pharmacological profile, characterized by a significant preference for DRD4 over other dopamine receptor subtypes, makes it an invaluable tool for elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in academia and industry. Further investigation into the therapeutic potential of this compound and other selective DRD4 antagonists is warranted, particularly in the context of neurological and psychiatric disorders where DRD4 is implicated.

References

An In-depth Technical Guide on PD 168568 for Glioblastoma Stem Cell Research

A comprehensive review of existing scientific literature reveals a notable absence of specific research on the compound PD 168568 in the context of glioblastoma stem cell (GSC) research. While extensive research exists on the role of Epidermal Growth Factor Receptor (EGFR) and other signaling pathways in glioblastoma and GSCs, and various experimental protocols for GSC investigation have been established, specific data detailing the mechanism of action, efficacy, and experimental use of this compound for this particular application is not available in the public domain based on the conducted searches.

This guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound and its effects on glioblastoma stem cells as per the core requirements of the original request. The following sections will instead provide a foundational understanding of the key concepts and methodologies relevant to the proposed research area, which would be applicable should data on this compound become available in the future.

Glioblastoma Stem Cells (GSCs) and the Rationale for Targeted Therapies

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by its therapeutic resistance and high recurrence rates. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), are believed to be a major driver of these malignant features. GSCs possess the ability to self-renew and differentiate into the various cell types that constitute the bulk tumor, making them critical targets for effective therapies.

Targeting specific molecular pathways that are crucial for GSC survival and proliferation is a key strategy in glioblastoma research. The Epidermal Growth Factor Receptor (EGFR) is one of the most frequently altered genes in glioblastoma, often exhibiting amplification and mutations (such as the constitutively active EGFRvIII variant).[1][2] This makes the EGFR signaling pathway a prime candidate for targeted inhibition in GSC-focused research.

General Methodologies for Glioblastoma Stem Cell Research

While specific protocols for this compound are unavailable, the following established methods are fundamental for investigating any potential therapeutic agent against GSCs.

Glioblastoma Stem Cell Culture

The isolation and culture of GSCs from patient-derived tumor tissue is a critical first step. The tumorsphere culture method is a widely accepted technique for enriching and expanding GSC populations.

Protocol for GSC Tumorsphere Culture:

-

Tissue Dissociation: Freshly resected glioblastoma tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cell Plating: Cells are plated at a low density in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

-

Culture Conditions: Cells are grown in non-adherent culture flasks to promote the formation of floating spherical colonies known as "neurospheres" or "tumorspheres".

-

Passaging: Tumorspheres are periodically collected, dissociated into single cells, and re-plated to expand the GSC population.

In Vitro Assays for GSC Characterization

A battery of in vitro assays is used to assess the "stemness" of cultured GSCs and to evaluate the effects of potential therapeutic compounds.

| Assay Type | Purpose |

| Neurosphere Formation Assay | To assess the self-renewal capacity of GSCs by quantifying their ability to form new tumorspheres from single cells. |

| Differentiation Assay | To confirm the multipotency of GSCs by inducing their differentiation into various neural lineages (astrocytes, oligodendrocytes, neurons) and identifying lineage-specific markers. |

| Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo) | To determine the cytotoxic and cytostatic effects of a compound on GSC populations. |

| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To investigate whether a compound induces programmed cell death in GSCs. |

| Invasion Assays (e.g., Transwell assay) | To evaluate the effect of a compound on the invasive properties of GSCs. |

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to investigate how a compound affects specific signaling pathways within GSCs. For an EGFR inhibitor, this would involve probing for the phosphorylation status of EGFR and its downstream effectors.

General Western Blot Protocol:

-

Cell Lysis: GSCs are treated with the compound of interest and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Models

To assess the therapeutic potential of a compound in a more physiologically relevant setting, in vivo studies using immunodeficient mice are essential.

Orthotopic GSC Xenograft Model Workflow:

Caption: Workflow for establishing and evaluating therapeutics in an orthotopic GSC xenograft model.

Potential Signaling Pathways of Interest for an EGFR Inhibitor in GSCs

While direct evidence for this compound is lacking, a putative EGFR inhibitor would be expected to impact key downstream signaling pathways that are critical for GSC survival, proliferation, and maintenance.

Caption: Putative EGFR signaling pathways in GSCs and the potential point of inhibition by this compound.

Conclusion and Future Directions

The development of effective therapies against glioblastoma remains a significant challenge, with GSCs representing a critical therapeutic target. While the specific investigation of this compound in the context of glioblastoma stem cells has not been documented in the available scientific literature, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for such research.

Future studies would be required to:

-

Determine the in vitro efficacy of this compound against a panel of patient-derived GSC lines.

-

Elucidate its specific mechanism of action and its effects on key GSC signaling pathways.

-

Evaluate its in vivo efficacy and ability to cross the blood-brain barrier in orthotopic GSC xenograft models.

Such research would be essential to determine if this compound holds any promise as a therapeutic agent for glioblastoma.

References

- 1. Targeting a Glioblastoma Cancer Stem Cell Population Defined by EGF Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of glioblastoma multiforme stem-like cells leads to downregulation of EGFR and EGFRvIII and decreased tumorigenic and stem-like cell potential - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of the Dopamine D4 Antagonist, PD 168568, on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of PD 168568, a potent and selective dopamine D4 receptor antagonist, on locomotor activity. The information is compiled for researchers and professionals in the field of drug development and neuroscience.

Core Compound: this compound

This compound is a selective antagonist for the dopamine D4 receptor. Its primary mechanism of action is the blockade of D4 receptor signaling pathways in the central nervous system. This selectivity makes it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes, including the modulation of locomotor activity.

In Vivo Effects on Locomotor Activity: A Summary of Findings

Research has demonstrated that this compound can modulate locomotor activity in animal models. Specifically, in a key study, this compound was shown to inhibit amphetamine-induced hyperlocomotion in rats. This finding suggests a potential role for the dopamine D4 receptor in the expression of stimulant-induced motor activity.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the effect of this compound on amphetamine-stimulated locomotor activity.

| Compound | Dose | Animal Model | Effect on Amphetamine-Induced Locomotor Activity |

| This compound | 3 mg/kg (oral) | Rat | Inhibition |

Note: This data is based on a single published study. Further dose-response and time-course studies would be beneficial for a more comprehensive understanding.

Experimental Protocols

While the full detailed protocol from the original study on this compound is not publicly available, a representative experimental protocol for assessing the effects of a compound on amphetamine-induced locomotor activity in rats is provided below. This protocol is based on established methodologies in the field.[1][2][3][4]

Amphetamine-Induced Locomotor Activity Assay in Rats

Objective: To evaluate the effect of a test compound (e.g., this compound) on the hyperlocomotor activity induced by amphetamine in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Test compound (this compound)

-

d-Amphetamine sulfate

-

Vehicle for test compound and amphetamine (e.g., saline, distilled water with a small amount of Tween 80)

-

Open field activity chambers (e.g., 43 x 43 x 31 cm) equipped with infrared photobeams

-

Data acquisition software

Procedure:

-

Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility before the experiment. Handle the rats for several days leading up to the experiment to minimize stress.

-

Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open field activity chamber for a 30-60 minute habituation period to allow exploration and for locomotor activity to return to a stable baseline.

-

Administration of Test Compound: Following the habituation period, remove the rats from the chambers and administer the test compound (this compound) or its vehicle via the desired route (e.g., oral gavage). The timing of administration should be based on the known pharmacokinetic profile of the test compound to ensure it is active during the locomotor activity measurement period.

-

Return to Chambers and Baseline Recording: Immediately after administration, return the rats to their respective activity chambers. Record locomotor activity for a defined period (e.g., 30 minutes) to assess any effects of the test compound on spontaneous activity.

-

Amphetamine Administration: After the baseline recording, administer d-amphetamine (e.g., 0.5 mg/kg, intraperitoneally) or its vehicle.

-

Post-Amphetamine Locomotor Activity Recording: Immediately following amphetamine injection, record locomotor activity for an extended period, typically 90-120 minutes. Data is often collected in 5 or 10-minute bins.

-

Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the locomotor activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.

Visualizations: Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.

Experimental Workflow for Locomotor Activity Assessment

The following diagram outlines the logical flow of the experimental protocol for assessing the impact of this compound on locomotor activity.

References

PD 168568: A Technical Guide for Researchers

CAS Number: 210688-56-5

Chemical Name: 2-({4-(3,4-dimethylphenyl)piperazin-1-yl}methyl)isoindolin-1-one

This document provides a comprehensive technical overview of PD 168568, a potent and selective dopamine D4 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a synthetic isoindolinone derivative with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₂₂H₂₇N₃O |

| Molecular Weight | 349.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a high-affinity antagonist of the dopamine D4 receptor (DRD4). It exhibits significant selectivity for the D4 receptor subtype over other dopamine receptors, particularly D2 and D3. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D4 receptor, this compound inhibits this signaling cascade. This mechanism of action has been explored for its therapeutic potential in various central nervous system disorders and, more recently, in oncology, specifically glioblastoma.

Pharmacological Data

Receptor Binding Affinity

The binding affinity of this compound for dopamine receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) values demonstrate its high selectivity for the D4 receptor.

| Receptor | Kᵢ (nM) |

| Dopamine D4 | 8.8 |

| Dopamine D2 | 1842 |

| Dopamine D3 | 2682 |

Data sourced from Belliotti TR, et al. Bioorg Med Chem Lett. 1998.

In Vitro Efficacy in Glioblastoma Stem Cells

This compound has been shown to selectively inhibit the proliferation of glioblastoma neural stem cells (GNS).

| Cell Line | IC₅₀ (µM) |

| Glioblastoma Neural Stem Cells (GNS) | 25-50 |

Data sourced from Dolma S, et al. Cancer Cell. 2016.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound, based on related isoindolinone syntheses, involves a multi-step process:

Step 1: Synthesis of N-(hydroxymethyl)phthalimide Phthalimide is reacted with formaldehyde in the presence of a base to yield N-(hydroxymethyl)phthalimide.

Step 2: Chlorination of N-(hydroxymethyl)phthalimide N-(hydroxymethyl)phthalimide is treated with a chlorinating agent, such as thionyl chloride, to produce N-(chloromethyl)phthalimide.

Step 3: Synthesis of 1-(3,4-dimethylphenyl)piperazine 3,4-dimethylaniline is reacted with bis(2-chloroethyl)amine to yield 1-(3,4-dimethylphenyl)piperazine.

Step 4: Coupling of N-(chloromethyl)phthalimide and 1-(3,4-dimethylphenyl)piperazine N-(chloromethyl)phthalimide is reacted with 1-(3,4-dimethylphenyl)piperazine in the presence of a base to yield 2-((4-(3,4-dimethylphenyl)piperazin-1-yl)methyl)isoindoline-1,3-dione.

Step 5: Selective Reduction to this compound The resulting isoindoline-1,3-dione is selectively reduced to the isoindolin-1-one, this compound, using a reducing agent such as zinc dust in acetic acid.

Caption: Plausible synthetic workflow for this compound.

In Vitro Glioblastoma Stem Cell Viability Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of compounds against glioblastoma stem cells.

1. Cell Culture:

-

Glioblastoma neural stem cells (GNS) are cultured as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF.

2. Cell Plating:

-

Neurospheres are dissociated into single cells using a suitable non-enzymatic dissociation solution.

-

Cells are plated in 96-well plates at a density of 5,000 cells per well.

3. Compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution.

-

Serial dilutions of this compound are prepared in culture medium.

-

Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

4. Viability Assessment (MTT Assay):

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for GNS viability assay using MTT.

In Vivo Amphetamine-Stimulated Locomotor Activity in Rats

This protocol is based on the study by Belliotti et al. (1998) to assess the central nervous system activity of this compound.

1. Animals:

-

Male Sprague-Dawley rats are used.

-

Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

2. Acclimation:

-

Rats are acclimated to the testing environment (e.g., open-field activity chambers) for a set period before the experiment.

3. Drug Administration:

-

This compound is administered orally (p.o.) at a dose of 3 mg/kg.

-

A control group receives the vehicle.

4. Amphetamine Challenge:

-

60 minutes after the administration of this compound or vehicle, rats are challenged with an intraperitoneal (i.p.) injection of d-amphetamine sulfate at a dose of 0.5 mg/kg.

5. Locomotor Activity Measurement:

-

Immediately after the amphetamine injection, locomotor activity is recorded for 60 minutes using an automated activity monitoring system.

-

Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are measured.

6. Data Analysis:

-

The locomotor activity data for the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in amphetamine-stimulated locomotor activity in the this compound-treated group indicates central dopamine D4 receptor antagonism.

Signaling Pathway

This compound acts by blocking the dopamine D4 receptor, a Gαi/o-coupled receptor. The binding of dopamine to DRD4 initiates a signaling cascade that this compound inhibits.

Caption: Simplified Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.

The Discovery and Synthesis of PD 168568: A Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed, step-by-step synthetic protocol, in-depth methodologies for key biological assays, and a summary of its pharmacological properties. Visual diagrams of the signaling pathway, synthetic route, and experimental workflows are provided to facilitate a deeper understanding of this important research compound.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, has been a subject of intense research interest due to its potential role in the pathophysiology of schizophrenia, Parkinson's disease, and addiction. Unlike other dopamine receptor subtypes, the D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, suggesting its involvement in cognitive and emotional processes. The development of selective D4 receptor antagonists is crucial for elucidating its physiological functions and for the potential development of novel therapeutics with improved side-effect profiles compared to less selective antipsychotic agents.

This compound, chemically known as 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one, emerged from research efforts at Parke-Davis to identify potent and selective D4 receptor antagonists. Its isoindolinone scaffold represents a key structural feature contributing to its high affinity and selectivity. This document serves as a technical resource, consolidating the available information on this compound to support ongoing and future research in this area.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. The quantitative data for its binding affinities and functional activity are summarized in the tables below.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 8.8[1] |

| Dopamine D2 | 1842[1] |

| Dopamine D3 | 2682[1] |

Ki values were determined by radioligand binding assays.

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Assay | IC50 |

| Glioblastoma Neural Stem Cells (GNS) | Cell Viability | 25-50 µM[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the isoindolinone core and the attachment of the substituted piperazine side chain. The following protocol is based on the likely synthetic route described in the primary literature from Parke-Davis.

Experimental Protocol: Synthesis of 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one

Step 1: Synthesis of 1-(3,4-dimethylphenyl)piperazine

-

To a solution of 3,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride in a suitable solvent (e.g., n-butanol) is added a base (e.g., triethylamine).

-

The reaction mixture is heated at reflux for an extended period.

-

After cooling, the mixture is worked up with an aqueous acid/base extraction and the crude product is purified by column chromatography or crystallization to yield 1-(3,4-dimethylphenyl)piperazine.

Step 2: Synthesis of 2-(2-Bromoethyl)isoindolin-1-one

-

Phthalide is treated with 2-aminoethanol to form N-(2-hydroxyethyl)phthalimide.

-

The resulting alcohol is then converted to the corresponding bromide using a standard brominating agent (e.g., phosphorus tribromide or thionyl bromide with subsequent bromide displacement).

-

The phthalimide is then selectively reduced to the isoindolinone using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step 3: Synthesis of this compound

-

A mixture of 1-(3,4-dimethylphenyl)piperazine, 2-(2-bromoethyl)isoindolin-1-one, and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in an appropriate polar aprotic solvent (e.g., acetonitrile or DMF) is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Caption: Synthetic pathway for this compound.

Biological Assays

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D4 receptor.

-

Radioligand: A radiolabeled D4 receptor antagonist with high affinity, such as [3H]-spiperone, is used.

-

Competitive Binding: The assay is performed in a 96-well plate format. Constant concentrations of the cell membranes and radioligand are incubated with increasing concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the dopamine D4 receptor binding assay.

Amphetamine-Stimulated Locomotor Activity Assay

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of dopamine hyperactivity.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Habituation: Animals are habituated to the open-field activity chambers for a set period before the experiment.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with an i.p. injection of d-amphetamine (e.g., 0.5-1.5 mg/kg) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: The locomotor activity of each animal is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data is analyzed using ANOVA followed by post-hoc tests to determine the dose-dependent effect of this compound on amphetamine-induced hyperlocomotion.

Glioblastoma Stem Cell Viability Assay

Objective: To determine the cytotoxic effect (IC50) of this compound on glioblastoma stem cells (GSCs).

Methodology:

-

Cell Culture: Patient-derived GSCs are cultured in serum-free neural stem cell medium supplemented with growth factors (EGF and bFGF).

-

Cell Seeding: GSCs are seeded in 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

Signaling Pathway

As a dopamine D4 receptor antagonist, this compound blocks the binding of dopamine to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D4 receptor signaling and the antagonistic action of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the dopamine D4 receptor in the central nervous system and in pathological conditions such as glioblastoma. Its high selectivity makes it superior to less specific dopamine antagonists for delineating the specific functions of the D4 receptor subtype. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols for its synthesis and biological evaluation. The provided diagrams and data tables are intended to facilitate a clear and concise understanding of this important molecule. Further research with this compound and similar compounds will continue to advance our understanding of dopamine D4 receptor pharmacology and its therapeutic potential.

References

PD 168568: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors. Its high affinity and selectivity for the D4 subtype over other dopamine receptors, particularly D2 and D3, have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the binding affinity of this compound for dopamine receptors, detailed experimental protocols for its characterization, and a summary of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for various human dopamine receptor subtypes has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below, highlighting the compound's significant selectivity for the D4 receptor.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | >10,000 | [1] |

| Dopamine D2 | 1842 | [1] |

| Dopamine D3 | 2682 | [1] |

| Dopamine D4 | 8.8 | [1] |

| Dopamine D5 | >10,000 | [1] |

Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes.

Experimental Protocols

The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard practices in the field.

Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured to confluence.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, D3, and D4 receptors), and varying concentrations of the unlabeled competitor drug (this compound).

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using a non-linear regression analysis program to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Antagonist Signaling Pathway

As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.

Caption: Radioligand Binding Assay Experimental Workflow.

References

The Structural Al-chemy of EGFR Inhibition: An In-depth Technical Guide on the Structure-Activity Relationship of PD 168568

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of PD 168568, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By dissecting the molecular architecture of this compound and its analogs, we illuminate the key structural motifs that govern its inhibitory activity, offering valuable insights for the rational design of next-generation EGFR inhibitors.

Core Scaffold and Pharmacophore

This compound belongs to the 4-anilinoquinazoline class of EGFR inhibitors. The fundamental pharmacophore consists of a quinazoline core that serves as a scaffold, anchoring the molecule within the ATP-binding site of the EGFR kinase domain. The aniline ring extends into a hydrophobic pocket, and various substituents on both the quinazoline and aniline moieties can be modified to modulate potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of this compound and its analogs is exquisitely sensitive to structural modifications at several key positions. The following sections detail the SAR at the C4, C6, and C7 positions of the quinazoline ring and on the aniline moiety.

The 4-Anilino Moiety: A Key to Potency

The 4-anilino group is a critical component for high-affinity binding. The nitrogen atom of the aniline forms a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.

-

Substitution on the Aniline Ring: Small, electron-withdrawing groups at the meta-position of the aniline ring, such as the 3-bromo substituent in this compound, are well-tolerated and can enhance potency. This is likely due to favorable interactions within the hydrophobic pocket of the ATP-binding site. Larger substituents or substitution at the ortho or para positions can lead to a decrease in activity due to steric hindrance.

The Quinazoline Core: The Anchor

The quinazoline ring system mimics the adenine portion of ATP, occupying the adenine-binding pocket.

-

C6 and C7 Substitutions: The 6,7-dimethoxy substitution pattern, as seen in this compound, is highly favorable for potent EGFR inhibition. These methoxy groups extend towards the solvent-exposed region of the ATP-binding site and can be replaced with other small lipophilic groups or groups capable of forming additional hydrogen bonds to enhance solubility and cell permeability without compromising inhibitory activity. The introduction of longer, more flexible alkoxy chains at these positions can sometimes lead to a slight decrease in potency.

The following table summarizes the quantitative SAR data for a series of 4-anilinoquinazoline analogs, illustrating the impact of various substitutions on EGFR inhibitory activity.

| Compound | R (Aniline Substituent) | R1 (C6-substituent) | R2 (C7-substituent) | EGFR Kinase IC50 (nM) |

| This compound | 3-Br | -OCH3 | -OCH3 | 0.05 |

| Analog 1 | H | -OCH3 | -OCH3 | 0.5 |

| Analog 2 | 3-Cl | -OCH3 | -OCH3 | 0.06 |

| Analog 3 | 3-CH3 | -OCH3 | -OCH3 | 0.2 |

| Analog 4 | 4-Br | -OCH3 | -OCH3 | > 10 |

| Analog 5 | 3-Br | -OCH2CH3 | -OCH2CH3 | 0.1 |

| Analog 6 | 3-Br | H | H | > 100 |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically performed using an in vitro kinase assay. The following is a representative protocol for an EGFR tyrosine kinase assay.

EGFR Tyrosine Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

96-well microtiter plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme in kinase assay buffer to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a solution containing the substrate (Poly(Glu, Tyr)) and ATP in kinase assay buffer to each well to start the reaction.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and the workflow of an in vitro kinase inhibition assay.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Methodological & Application

Application Notes and Protocols for PD 168568 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 168568 is a potent and selective antagonist of the dopamine D4 receptor (DRD4), with Ki values of 8.8 nM, 1842 nM, and 2682 nM for the D4, D2, and D3 receptors, respectively.[1][2] Its isoindolinone structure contributes to this selectivity.[1][2] Notably, this compound has demonstrated inhibitory effects on the proliferation and survival of glioblastoma stem cells, suggesting its potential as a therapeutic agent in cancer research.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including protocols for determining its effective concentration and assessing its biological activity.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇N₃O | MedChemExpress |

| Molecular Weight | 349.47 g/mol | MedChemExpress |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage Conditions | -20°C for long-term storage | MedChemExpress |

Signaling Pathway of the Dopamine D4 Receptor

This compound exerts its effects by antagonizing the dopamine D4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades that can influence cell proliferation, survival, and differentiation.

References

Application Notes and Protocols for In Vivo Studies of Anti-PD-1 Antibodies

Disclaimer: Information regarding a specific compound designated "PD 168568" was not found in the available resources. The following application notes and protocols are provided as a representative example for in vivo studies using anti-PD-1 antibodies, a common therapeutic agent in immuno-oncology research, based on the available scientific literature.

Introduction

Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, which, upon binding to its ligands PD-L1 and PD-L2, delivers an inhibitory signal that attenuates T cell responses.[1][2] This mechanism is crucial for maintaining peripheral tolerance and preventing autoimmune reactions.[1] However, many tumors exploit this pathway to evade immune destruction by overexpressing PD-L1.[1][2] Blockade of the PD-1/PD-L1 axis with monoclonal antibodies has emerged as a revolutionary cancer immunotherapy, reinvigorating anti-tumor T cell responses.[2][3]

These application notes provide detailed protocols for the in vivo evaluation of anti-PD-1 antibodies in preclinical mouse models of cancer.

Data Presentation

Table 1: Recommended Dosing for In Vivo Anti-PD-1 Antibody Studies in Mice

| Mouse Model | Cell Line | Anti-PD-1 Antibody Clone | Dose (per mouse) | Route of Administration | Dosing Schedule | Reference |

| C57BL/6 | MC38 (Colon adenocarcinoma) | 29F.1A12 | 200 µg | Intraperitoneal (i.p.) | Days 6, 9, 12 post-tumor inoculation | [4] |

| BALB/c | CT26 (Colon carcinoma) | RMP1-14 | 100-250 µg | Intraperitoneal (i.p.) | Every 3-4 days | N/A |

| C57BL/6 | B16-F10 (Melanoma) | 29F.1A12 | 200 µg | Intraperitoneal (i.p.) | Days 3, 6, 9 post-tumor inoculation | N/A |

Note: Dosing schedules and amounts may require optimization depending on the tumor model, antibody clone, and experimental goals.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of an Anti-PD-1 Antibody in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

-

Syngeneic tumor cells (e.g., MC38 for C57BL/6 mice)

-

6-8 week old female C57BL/6 mice

-

Anti-PD-1 antibody (e.g., clone 29F.1A12)

-

Isotype control antibody

-

Phosphate-buffered saline (PBS)

-

Syringes and needles (23-25G)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Inoculation:

-

Culture MC38 cells to ~80% confluency.

-

Harvest and wash the cells twice with sterile PBS.

-

Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).

-

Group 1 (Control): Administer isotype control antibody (e.g., 200 µg in 100 µL PBS) via intraperitoneal (i.p.) injection.

-

Group 2 (Treatment): Administer anti-PD-1 antibody (200 µg in 100 µL PBS) via i.p. injection.

-

Follow the dosing schedule outlined in Table 1 (e.g., days 6, 9, and 12 post-inoculation).[4]

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the experiment.

-

-

Endpoint:

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use guidelines.

-

Collect tumors and spleens for further ex vivo analysis (e.g., flow cytometry, immunohistochemistry).

-

Mandatory Visualization

Caption: PD-1 signaling pathway leading to T cell inhibition.

Caption: Experimental workflow for an in vivo anti-PD-1 antibody study.

References

- 1. Structures of PD-1 with its ligands: Sideways and dancing cheek to cheek - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Application Notes and Protocols for PD 168568 in Glioblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The aberrant activation of multiple signaling pathways is a hallmark of GBM, driving its malignant phenotype. One of the critical pathways frequently dysregulated in GBM is the Receptor Tyrosine Kinase (RTK) signaling network, which includes the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) cascades. These pathways regulate essential cellular processes such as cell growth, survival, proliferation, and motility. Consequently, small molecule inhibitors targeting these pathways are of significant interest in the development of novel therapeutic strategies for GBM.

This document provides detailed application notes and protocols for characterizing the effects of a representative small molecule inhibitor, here designated as PD 168568 (as a placeholder for a potent PI3K/mTOR dual inhibitor), on glioblastoma cells. The provided data and methodologies are based on published studies of similar inhibitors in GBM cell lines and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Efficacy of this compound on Glioblastoma Cell Lines

The following tables summarize the dose-dependent effects of this compound on the viability, apoptosis, and cell cycle distribution of the human glioblastoma cell lines U87MG and U251MG.

Table 1: Inhibition of Cell Viability by this compound in GBM Cells

| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) | 95% Confidence Interval (µM) |

| U87MG | 72 | 7.10 | 5.6 - 8.5 |

| U251MG | 72 | 11.99 | 10.6 - 13.4 |

Data is representative of a potent PI3K/mTOR inhibitor and is adapted from studies on compounds with similar mechanisms of action.[1]

Table 2: Induction of Apoptosis by this compound in GBM Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |

| U87MG | 0 (Control) | 72 | 5.2 ± 0.8% |

| 5 | 72 | 18.5 ± 2.1% | |

| 10 | 72 | 35.7 ± 3.5% | |

| U251MG | 0 (Control) | 72 | 4.8 ± 0.6% |

| 10 | 72 | 22.4 ± 2.8% | |

| 20 | 72 | 41.3 ± 4.2% |

Values are presented as mean ± standard deviation from representative experiments.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in GBM Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| U87MG | 0 (Control) | 72 | 55.2 ± 2.5% | 30.1 ± 1.8% | 14.7 ± 1.2% |

| 5 | 72 | 68.4 ± 3.1% | 20.5 ± 1.5% | 11.1 ± 0.9% | |

| 10 | 72 | 75.1 ± 3.8% | 15.3 ± 1.1% | 9.6 ± 0.8% | |

| U251MG | 0 (Control) | 72 | 58.9 ± 2.9% | 28.5 ± 2.0% | 12.6 ± 1.0% |

| 10 | 72 | 70.2 ± 3.5% | 18.9 ± 1.6% | 10.9 ± 0.9% | |

| 20 | 72 | 78.6 ± 4.1% | 12.1 ± 1.0% | 9.3 ± 0.7% |

Values are presented as mean ± standard deviation from representative experiments, demonstrating a G1 phase arrest.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by inhibitors like this compound in GBM and the general workflows for the experimental protocols.

Caption: The PI3K/Akt/mTOR signaling pathway in glioblastoma.

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway in glioblastoma.

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

GBM cell lines (e.g., U87MG, U251MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-